molecular formula C10H12ClNO4 B3029095 Dimethyl 3-aminophthalate hydrochloride CAS No. 52412-63-2

Dimethyl 3-aminophthalate hydrochloride

Cat. No.: B3029095
CAS No.: 52412-63-2
M. Wt: 245.66
InChI Key: NAQGJCHLNFJKFR-UHFFFAOYSA-N
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Description

Dimethyl 3-aminophthalate hydrochloride is an organic compound with the molecular formula C10H12ClNO4. It is a derivative of phthalic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its ability to act as a catalyst and is often utilized in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-aminophthalate hydrochloride can be synthesized from 3-nitrophthalic acid through a series of chemical reactions. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

    Dissolution: Dissolving 3-nitrophthalic acid in a suitable solvent.

    Nitrogen Displacement: Displacing nitrogen to create a reactive environment.

    Hydrogenation Reaction: Reducing the nitro group to an amino group.

    Complexation Reaction: Forming a complex with hydrochloric acid.

    Centrifugal Drying: Removing excess solvents and drying the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-aminophthalate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl 3-aminophthalate hydrochloride involves its ability to participate in various chemical reactions due to the presence of the amino group. This group can act as a nucleophile, making the compound reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-aminophthalate hydrochloride is unique due to its specific reactivity and the presence of both ester and amino functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

dimethyl 3-aminobenzene-1,2-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2;/h3-5H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGJCHLNFJKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733782
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52412-63-2
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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